头孢维星
概述
描述
头孢维新是一种广谱第三代头孢类抗生素。它主要用于兽医学,治疗猫和狗的皮肤和软组织感染。 头孢维新在市场上以商品名Convenia销售,以其长效注射剂型而闻名,可以确保用药计划的依从性 .
科学研究应用
作用机制
头孢维新通过干扰细菌细胞壁的合成发挥作用。它与细菌细胞壁中的青霉素结合蛋白结合,阻断细胞壁的合成,导致细胞死亡。 由于其高蛋白质结合特性,头孢维新对假单胞菌属或肠球菌属无效 .
与相似化合物的比较
头孢维新属于头孢类抗生素,包括其他化合物,例如:
生化分析
Biochemical Properties
Cefovecin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. Cefovecin interacts with various enzymes and proteins, including transpeptidases and carboxypeptidases, which are involved in the final stages of bacterial cell wall synthesis .
Cellular Effects
Cefovecin exerts its effects on bacterial cells by interfering with cell wall synthesis, leading to cell lysis and death . This antibiotic is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida . In addition to its bactericidal effects, Cefovecin can influence cellular processes such as cell signaling pathways and gene expression by disrupting the integrity of the bacterial cell wall .
Molecular Mechanism
The molecular mechanism of Cefovecin involves its binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . By inhibiting these proteins, Cefovecin prevents the cross-linking of peptidoglycan layers, leading to weakened cell walls and eventual bacterial cell death . This mechanism is similar to other cephalosporins, but Cefovecin’s high protein-binding capacity and long half-life make it particularly effective for extended periods .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefovecin has shown stability and sustained efficacy over time. Studies have demonstrated that Cefovecin maintains its antibacterial activity for up to 14 days following administration . The stability of Cefovecin is attributed to its high protein-binding capacity, which allows it to remain in the bloodstream for extended periods . Long-term effects on cellular function have not been extensively studied, but the antibiotic’s prolonged presence in the body suggests potential for sustained antibacterial activity .
Dosage Effects in Animal Models
In animal models, the effects of Cefovecin vary with different dosages. At therapeutic doses, Cefovecin is highly effective in treating skin infections in cats and dogs . At higher doses, adverse effects such as lethargy, decreased appetite, vomiting, and diarrhea have been observed . It is important to adhere to recommended dosages to avoid potential toxicity and ensure optimal efficacy .
Metabolic Pathways
Cefovecin is primarily excreted unchanged in the urine and bile, indicating minimal metabolism in the body . The antibiotic’s high protein-binding capacity contributes to its prolonged half-life and sustained antibacterial activity . Cefovecin does not undergo significant metabolic transformation, which reduces the risk of drug interactions and enhances its safety profile .
Transport and Distribution
Cefovecin is administered via subcutaneous injection, allowing for rapid absorption and distribution throughout the body . The antibiotic is highly protein-bound, which facilitates its transport in the bloodstream and distribution to various tissues . Cefovecin’s high protein-binding capacity also contributes to its prolonged half-life and sustained antibacterial activity .
Subcellular Localization
Cefovecin’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The antibiotic targets penicillin-binding proteins, which are located in the bacterial cell membrane and are essential for cell wall synthesis . By binding to these proteins, Cefovecin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
准备方法
头孢维新通过一系列涉及中间体的化学反应合成。其合成中的一个关键步骤涉及制备反应性卤素中间体。 然后使用这些中间体形成头孢维新的C3取代的头孢结构 . 头孢维新的工业生产涉及用无菌水性稀释剂重建活性物质头孢维新钠 .
化学反应分析
相似化合物的比较
Cefovecin is part of the cephalosporin class of antibiotics, which includes other compounds such as:
Cefadroxil: Another cephalosporin used to treat skin infections in dogs.
Ceftriaxone: A third-generation cephalosporin used in human medicine.
Cefovecin’s uniqueness lies in its long-acting injectable formulation, which ensures compliance and reduces the risk of missed doses .
生物活性
Cefovecin is a third-generation cephalosporin antibiotic developed primarily for veterinary use, particularly in treating bacterial infections in dogs and cats. Its unique pharmacokinetic properties, including a long half-life and high protein binding, allow for extended efficacy from a single subcutaneous injection. This article reviews the biological activity of cefovecin, supported by data tables, case studies, and detailed research findings.
Pharmacokinetics
Cefovecin exhibits a long half-life of approximately 5 days in dogs and up to 7 days in cats, with protein binding rates around 99% . This pharmacokinetic profile enables effective treatment of bacterial infections for up to 14 days following administration. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Half-life (Dogs) | 5 days |
Half-life (Cats) | 7 days |
Protein Binding | ~99% |
Bioavailability | High after subcutaneous injection |
Antimicrobial Spectrum
Cefovecin demonstrates broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. It has been shown to be effective against common pathogens such as Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida. The minimum inhibitory concentration (MIC) values for these pathogens are as follows:
Pathogen | MIC90 (µg/mL) |
---|---|
Staphylococcus intermedius | 0.25 |
Escherichia coli | 1.0 |
Pasteurella multocida | 0.06 |
These values indicate cefovecin's potent bactericidal activity against prevalent pathogens in veterinary medicine .
Clinical Efficacy
Cefovecin has been evaluated in multiple clinical studies for its efficacy in treating skin infections in dogs and cats. In a study involving 354 dogs with bacterial skin infections, cefovecin was administered subcutaneously at 14-day intervals and demonstrated non-inferiority compared to oral amoxicillin/clavulanic acid, achieving an efficacy rate of up to 96.9% compared to 92.5% for the control group .
Case Study: Efficacy in Dogs
- Study Design : Randomized controlled trial comparing cefovecin with amoxicillin/clavulanic acid.
- Participants : 354 dogs with confirmed bacterial infections.
- Outcome : Clinical signs were scored at 28 days post-treatment, showing significant improvement in both groups but higher efficacy for cefovecin.
Case Study: Efficacy in Cats
In a separate study involving 291 cats with infected wounds or abscesses, a single dose of cefovecin (8 mg/kg) was found to be as effective as an oral antibiotic regimen over 14 days, achieving an efficacy rate of 96.6% compared to 90.9% for the control group .
Safety Profile
The safety of cefovecin has been assessed through various studies involving different animal species. Notably, no adverse effects were observed in lions administered doses of cefovecin at either 4 or 8 mg/kg . This suggests a favorable safety profile across species when used as directed.
Resistance Considerations
Despite its effectiveness, there are concerns regarding the potential for antimicrobial resistance associated with cefovecin use. A study focusing on feline pathogens indicated that increased use of cefovecin may correlate with rising resistance rates among certain bacterial strains . Continuous monitoring of resistance patterns is essential to ensure the ongoing efficacy of cefovecin.
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-34-5 | |
Record name | Cefovecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefovecin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFOVECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefovecin?
A1: Cefovecin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.
Q2: Which bacterial species are typically susceptible to cefovecin?
A2: Cefovecin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]
Q3: Are there any notable differences in cefovecin susceptibility among different geographical regions?
A3: Yes, studies have observed variations in cefovecin susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []
Q4: What contributes to the extended duration of action of cefovecin?
A4: Cefovecin's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: Cefovecin exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: Cefovecin has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]
Q5: Does the high plasma protein binding translate to all species?
A5: No, the degree of plasma protein binding varies significantly among species. While cefovecin exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []
Q6: How does the route of administration affect cefovecin's pharmacokinetics?
A6: Cefovecin is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that cefovecin exhibits good bioavailability (143%) after SC administration. []
Q7: What is the primary route of cefovecin elimination?
A7: Cefovecin is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.
Q8: What are the common clinical applications of cefovecin in veterinary medicine?
A8: Cefovecin is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []
Q9: How does the efficacy of cefovecin compare to other commonly used antibiotics for these indications?
A9: Studies have demonstrated that cefovecin is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, cefovecin exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]
Q10: Are there any situations where cefovecin might not be the optimal treatment choice, even if the bacteria are susceptible?
A10: While cefovecin is effective for many infections, there are some considerations: - Short half-life in certain species: Cefovecin's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []
Q11: What are the known mechanisms of resistance to cefovecin?
A11: Resistance to cefovecin can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of cefovecin, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefovecin, leading to resistance.
Q12: Are there any safety concerns associated with cefovecin use in animals?
A12: Cefovecin is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with cefovecin treatment.
Q13: What are some ongoing research areas related to cefovecin?
A13: Ongoing research on cefovecin focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of cefovecin.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.
Q14: What are the potential implications of cefovecin use on antimicrobial resistance in veterinary medicine?
A14: As with all antibiotics, judicious use of cefovecin is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。